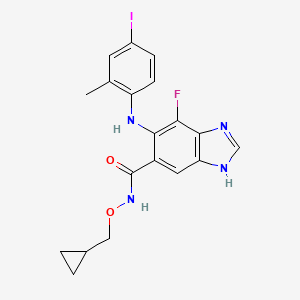
Polyethylene glycol nonylphenyl ether sulfate sodium salt
Overview
Description
Polyethylene glycol nonylphenyl ether sulfate sodium salt is a surfactant widely used in various industries. It is known for its excellent emulsifying, dispersing, and wetting properties. This compound is a derivative of polyethylene glycol and nonylphenol, which is further sulfated and neutralized with sodium hydroxide to form the sodium salt.
Mechanism of Action
Target of Action
Polyethylene glycol nonylphenyl ether sulfate sodium salt, also known as Sodium nonoxynol sulfate , is a type of nonionic surfactant . Its primary targets are the intercellular regions of the stratum corneum . It can increase the fluidity and solubilise lipid components as well as bind to keratin filaments .
Mode of Action
This compound works by penetrating into the intercellular regions of the stratum corneum, where it increases fluidity and solubilises lipid components . It also binds to keratin filaments, causing a disruption within corneocytes . This interaction with its targets leads to changes in the physical properties of the stratum corneum, enhancing the penetration of other substances .
Biochemical Pathways
Its ability to solubilise lipid components suggests that it may interfere with lipid metabolism and transport within the skin
Pharmacokinetics
As a surfactant, it is known to enhance the absorption of other substances through the skin . Its distribution, metabolism, and excretion would depend on various factors, including its concentration, the presence of other substances, and individual physiological differences.
Result of Action
The primary result of the action of this compound is the disruption of the stratum corneum, leading to increased fluidity and solubilisation of lipid components . This disruption enhances the penetration of other substances through the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility increases with the number of ethylene oxide (EO) units . It is stable in the presence of alkalis, weak acids, and hard water, but unstable in the presence of strong acids, where it can hydrolyse . Its liquid form can cause irritation to the skin and eyes . It is also biodegradable and may pose a risk to the environment, particularly aquatic ecosystems .
Biochemical Analysis
Biochemical Properties
Polyethylene glycol nonylphenyl ether sulfate sodium salt can penetrate into the intercellular regions of the stratum corneum, increase the fluidity and solubilise lipid components as well as bind to keratin filaments causing a disruption within corneocytes . The influences of the physicochemical properties of this surfactant on the penetration of chemicals incorporated in various types of formulations have been discussed .
Cellular Effects
This compound has been found to have effects on skin penetration . These results can be rationalized considering the self-association properties of the surfactant molecules . As skin penetration enhancers, surfactants have direct effects on the skin barrier properties and indirect effects on the thermodynamic .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to penetrate into the intercellular regions of the stratum corneum, increase the fluidity and solubilise lipid components as well as bind to keratin filaments causing a disruption within corneocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of polyethylene glycol nonylphenyl ether sulfate sodium salt typically involves the following steps:
Ethoxylation: Nonylphenol reacts with ethylene oxide under alkaline conditions to form polyethylene glycol nonylphenyl ether.
Sulfation: The polyethylene glycol nonylphenyl ether is then reacted with sulfur trioxide in a continuous reactor, such as a falling film reactor.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the final compound.
Industrial Production Methods
In industrial settings, the sulfation reaction is often carried out in a continuous reactor to ensure consistent product quality. The reaction conditions, such as temperature and molar ratios, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Polyethylene glycol nonylphenyl ether sulfate sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids, the sulfate group can be hydrolyzed, leading to the formation of polyethylene glycol nonylphenyl ether and sulfuric acid.
Oxidation: The nonylphenyl group can undergo oxidation reactions, especially under harsh conditions, forming various oxidation products.
Substitution: The sulfate group can be substituted by other nucleophiles, such as halides, under appropriate conditions.
Common reagents used in these reactions include sulfur trioxide for sulfation, sodium hydroxide for neutralization, and various acids and bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Polyethylene glycol nonylphenyl ether sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is used to solubilize proteins and other biomolecules, facilitating their study and manipulation.
Medicine: It is used in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: It is widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes .
Comparison with Similar Compounds
Polyethylene glycol nonylphenyl ether sulfate sodium salt can be compared with other similar surfactants, such as:
Polyethylene glycol nonylphenyl ether ammonium sulfate: Similar in structure but uses ammonium instead of sodium for neutralization.
Polyethylene glycol nonylphenyl ether: Lacks the sulfate group, resulting in different solubility and emulsifying properties.
The uniqueness of this compound lies in its combination of polyethylene glycol and nonylphenol with a sulfate group, providing a balance of hydrophilic and hydrophobic properties that make it highly effective as a surfactant.
Properties
CAS No. |
9014-90-8 |
|---|---|
Molecular Formula |
C30H46NaO5S- |
Molecular Weight |
541.7 g/mol |
IUPAC Name |
sodium;1-nonyl-2-(2-nonylphenoxy)benzene;sulfate |
InChI |
InChI=1S/C30H46O.Na.H2O4S/c1-3-5-7-9-11-13-15-21-27-23-17-19-25-29(27)31-30-26-20-18-24-28(30)22-16-14-12-10-8-6-4-2;;1-5(2,3)4/h17-20,23-26H,3-16,21-22H2,1-2H3;;(H2,1,2,3,4)/q;+1;/p-2 |
InChI Key |
ZZMDMGNQUXYKQX-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OC2=CC=CC=C2CCCCCCCCC.[O-]S(=O)(=O)[O-].[Na+] |
Appearance |
Solid powder |
Pictograms |
Corrosive |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
9014-90-8 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PEG-1 Nonyl phenyl ether sulfate, sodium salt; Sodium nonylphenyl ether sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


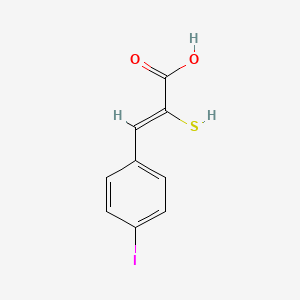
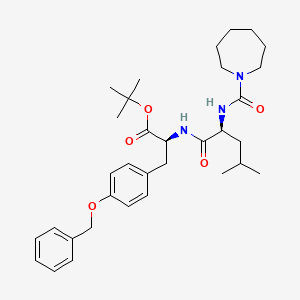
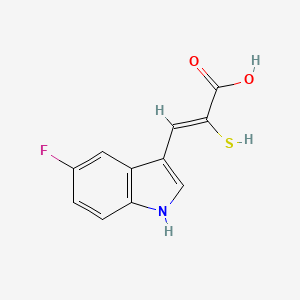
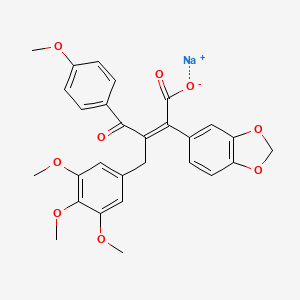


![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)
![6-(2,6-dichlorophenyl)-2-[4-[2-(diethylamino)ethoxy]anilino]-8-methylpyrido[2,3-d]pyrimidin-7-one;dihydrochloride](/img/structure/B1679122.png)
![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)




